molecular formula C16H24O3 B14485188 3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione CAS No. 66660-10-4

3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione

Cat. No.: B14485188
CAS No.: 66660-10-4
M. Wt: 264.36 g/mol
InChI Key: FHDBLNVWPYHVBS-UHFFFAOYSA-N
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Description

3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione is an organic compound with the molecular formula C16H26O3 . It is a type of chemical entity that belongs to the subclass of chemical compounds . This compound is known for its unique structure, which includes a cyclododecyl group attached to an oxolane-2,5-dione moiety.

Preparation Methods

The synthesis of 3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of cyclododecene with maleic anhydride under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxolane-2,5-dione moiety into other functional groups.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific cyclododecyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

66660-10-4

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

3-(cyclododecen-1-yl)oxolane-2,5-dione

InChI

InChI=1S/C16H24O3/c17-15-12-14(16(18)19-15)13-10-8-6-4-2-1-3-5-7-9-11-13/h10,14H,1-9,11-12H2

InChI Key

FHDBLNVWPYHVBS-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=CCCCC1)C2CC(=O)OC2=O

Origin of Product

United States

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